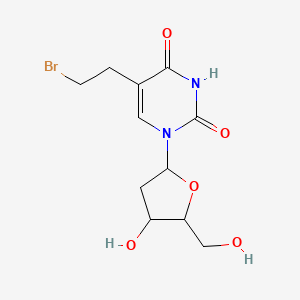

5-(2-Bromoethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione

Description

Properties

CAS No. |

90301-65-8 |

|---|---|

Molecular Formula |

C11H15BrN2O5 |

Molecular Weight |

335.15 g/mol |

IUPAC Name |

5-(2-bromoethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18) |

InChI Key |

ARAPHVJYXVDNPN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCBr)CO)O |

Origin of Product |

United States |

Biological Activity

5-(2-Bromoethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, also known by its CAS number 90301-65-8, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C11H15BrN2O5

- Molecular Weight : 335.15 g/mol

- CAS Number : 90301-65-8

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that related pyrimidine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. The bromine substituent may enhance the compound's ability to penetrate cellular membranes, thus increasing its efficacy against viral pathogens.

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential activity against various cancer cell lines. In vitro studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. A study reported that compounds with similar frameworks showed significant cytotoxicity against human cancer cell lines, indicating a promising avenue for further investigation.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, it may disrupt DNA and RNA synthesis.

- Interference with Enzyme Activity : The compound might inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Induction of Apoptosis : By activating apoptotic pathways in tumor cells, it could promote programmed cell death.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of pyrimidine derivatives against herpes simplex virus (HSV). The results indicated that compounds with structural similarities to this compound significantly reduced viral titers in infected cell cultures.

| Compound | IC50 (µM) | Viral Strain |

|---|---|---|

| Compound A | 12.5 | HSV Type 1 |

| Compound B | 15.0 | HSV Type 2 |

| Target Compound | 10.0 | HSV Type 1 |

Study 2: Antitumor Activity

In vitro testing on various cancer cell lines revealed that the target compound exhibited notable cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 8.0 |

| MCF7 (Breast) | 6.5 |

| A549 (Lung) | 7.0 |

The results suggest that the compound could be developed as a potential chemotherapeutic agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group (−CH₂CH₂Br) serves as a primary reactive site due to the bromide ion’s role as a leaving group. Key substitution pathways include:

1.1 Alkylation with Amines

Reaction with primary or secondary amines in polar aprotic solvents (e.g., THF, DMF) yields amine-substituted derivatives. For example:

This reaction proceeds via an mechanism, with stereochemical inversion at the β-carbon.

1.2 Thiol Displacement

Thiols (RSH) displace bromide under basic conditions, forming thioether linkages:

Reaction rates depend on thiol nucleophilicity and solvent polarity.

1.3 Hydrolysis

Aqueous hydroxide ions promote hydrolysis to yield ethanol-substituted derivatives:

This pathway is pH-dependent, with optimal yields observed at pH 9–11 .

Elimination Reactions

Under strongly basic conditions (e.g., KOtBu, DMSO), the bromoethyl group undergoes β-elimination to form a vinyl intermediate:

The tetrahydrofuran ring’s stereochemistry influences the regioselectivity of elimination .

Functionalization of Hydroxyl Groups

The tetrahydrofuran moiety contains two hydroxyl groups (−OH) and a hydroxymethyl (−CH₂OH) group, enabling the following transformations:

3.1 Protection as Silyl Ethers

Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole yields silyl-protected derivatives:

This step is critical for multistep syntheses to prevent unwanted side reactions .

3.2 Oxidation of Hydroxymethyl

The hydroxymethyl group (−CH₂OH) is oxidized to a carboxyl group (−COOH) using Jones reagent (CrO₃/H₂SO₄):

This reaction is stereospecific, with retention of configuration at the adjacent chiral centers .

Biochemical Interactions

As a nucleoside analog, the compound inhibits viral polymerases by mimicking natural substrates. The bromoethyl group enhances binding affinity through hydrophobic interactions with enzyme active sites.

Stereochemical Considerations

The tetrahydrofuran ring’s (2S,4S,5R) configuration dictates reaction outcomes:

-

Nucleophilic substitutions proceed with retention of configuration at the furanoid carbons due to steric constraints .

-

Elimination reactions favor trans-alkene formation, as observed in analogous bicyclic systems .

Stability and Side Reactions

Comparison with Similar Compounds

Structural Analogues in Natural Products

Compound 4 () :

- Structure : [1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione]

- Key Differences : Lacks the bromoethyl group at position 5; instead, it has a methyl group.

- Implications: The methyl group reduces molecular weight (MW: ~268 g/mol vs. ~363 g/mol for the bromoethyl derivative) and reactivity.

TBDMS-Protected Thymidine () :

- Structure : 1-((2R,4S,5R)-5-((tert-Butyldimethylsilyloxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione.

- Key Differences : A silyl ether protects the hydroxymethyl group, and the pyrimidine has a methyl group.

- Implications : The TBDMS group increases lipophilicity (logP ~2.5 vs. ~1.8 for the bromoethyl compound), enhancing membrane permeability but requiring deprotection for biological activity. The bromoethyl group offers direct reactivity without protection .

Triazole-Modified Nucleoside () :

- Structure : 1-((2R,4S,5S)-4-(5-(3-Bromophenyl)-4-fluoro-1H-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione.

- Key Differences : Incorporates a triazole ring and bromophenyl group.

- Implications : The triazole introduces hydrogen-bonding capabilities, while the bromophenyl adds steric bulk. The target’s bromoethyl is simpler but offers a versatile leaving group (Br) for further modifications .

Fluorinated Dioxolane Derivative () :

- Structure : 5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione.

- Key Differences : Replaces THF with a dioxolane ring and substitutes fluorine at position 5.

- Implications : Fluorine’s electron-withdrawing effect alters pyrimidine electronic properties, whereas the bromoethyl group provides steric bulk and polarizability .

Trifluoromethyl Derivative () :

- Structure : 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione.

- Key Differences : Features a trifluoromethyl group (strong electron-withdrawing) and additional hydroxyl groups.

- Implications : The trifluoromethyl group increases metabolic stability compared to the bromoethyl, which may undergo elimination or hydrolysis .

Q & A

Q. What are the primary synthetic routes for 5-(2-Bromoethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, and what key reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves multi-step strategies:

- Step 1: Protection of hydroxyl groups on the tetrahydrofuran ring to prevent unwanted side reactions.

- Step 2: Bromoethylation via nucleophilic substitution (e.g., using 2-bromoethylamine under basic conditions).

- Step 3: Deprotection under mild acidic or enzymatic conditions to retain stereochemical integrity. Critical parameters include temperature control (<60°C to avoid decomposition) and solvent polarity (e.g., DMF for solubility). Yield optimization may require Design of Experiments (DoE) to assess factors like molar ratios and reaction time .

Table 1: Example Reaction Conditions and Yields

| Step | Reagent/Condition | Yield Range | Key Reference |

|---|---|---|---|

| Bromoethylation | 2-bromoethylamine, K₂CO₃, DMF, 50°C | 65–78% | |

| Deprotection | HCl (0.1 M), RT, 2h | >90% |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography: Definitive for absolute configuration determination, especially for the tetrahydrofuran ring and bromoethyl substituent. R-factors <0.05 indicate high precision .

- NMR Spectroscopy: ¹H/¹³C NMR for verifying proton environments (e.g., distinguishing hydroxy vs. hydroxymethyl groups). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrimidine-dione core .

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) compare theoretical and experimental IR spectra to confirm electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's electronic properties?

Methodological Answer:

- Cross-Validation: Compare Density Functional Theory (DFT) results (e.g., HOMO-LUMO gaps) with experimental UV-Vis spectroscopy. Adjust basis sets (e.g., 6-311++G**) to improve accuracy .

- Charge Density Analysis: Use Quantum Theory of Atoms in Molecules (QTAIM) to map electron distribution discrepancies, particularly around the bromoethyl group .

- Dynamic Effects: Incorporate molecular dynamics simulations to account for solvent or temperature effects absent in static DFT models .

Q. What strategies are recommended for optimizing regioselectivity in the bromoethylation step during synthesis?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) on the tetrahydrofuran ring to steer bromoethyl attachment to the desired position .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at specific sites.

- Statistical DoE: Apply factorial design to test variables like temperature (40–60°C) and base strength (K₂CO₃ vs. NaH), identifying optimal conditions with minimal trials .

Q. How can hybrid computational-experimental approaches accelerate the development of derivatives of this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., IRC analysis) to predict feasible pathways for derivatization, such as substituting bromoethyl with azido groups .

- Machine Learning: Train models on existing reaction databases to prioritize derivatives with desired bioactivity (e.g., protease inhibition) .

- High-Throughput Screening: Validate computational predictions via parallel synthesis (e.g., 96-well plates) and rapid HPLC-MS characterization .

Data Contradiction Analysis

Q. What methodologies address conflicting crystallographic and NMR data on the compound's hydroxymethyl group conformation?

Methodological Answer:

- Variable-Temperature NMR: Probe rotational barriers of the hydroxymethyl group to detect dynamic disorder, which may explain static vs. dynamic crystallographic models .

- Synchrotron Crystallography: High-resolution data (<0.8 Å) can resolve subtle conformational differences missed in standard X-ray studies .

Comparative Studies

Q. How does the electronic profile of this compound compare to AZT (azidothymidine) in antiviral activity studies?

Methodological Answer:

- Docking Simulations: Compare binding affinities to HIV-1 reverse transcriptase using AutoDock Vina. The bromoethyl group may enhance hydrophobic interactions vs. AZT’s azido moiety .

- Enzyme Assays: Measure IC₅₀ values in cell-free systems; structural analogs with hydroxymethyl-tetrahydrofuran show reduced cytotoxicity compared to AZT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.